molecular formula C7H6BrCl2NOS B14551352 5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 62159-73-3

5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide

Cat. No.: B14551352
CAS No.: 62159-73-3
M. Wt: 303.00 g/mol
InChI Key: GPDNDQRJWDGFIY-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves several steps. One common method includes the condensation of 2-amino-2-thiazoline with an excess of triethylmethanetricarboxylate in an inert solvent . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide undergoes various chemical reactions, including:

Scientific Research Applications

5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

62159-73-3

Molecular Formula

C7H6BrCl2NOS

Molecular Weight

303.00 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide

InChI

InChI=1S/C7H5Cl2NOS.BrH/c8-4-3-5(9)10-1-2-12-7(10)6(4)11;/h3H,1-2H2;1H

InChI Key

GPDNDQRJWDGFIY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C(=CC(=[N+]21)Cl)Cl)O.[Br-]

Origin of Product

United States

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